molecular formula C10H10N2O B6266833 (3-phenyl-1H-pyrazol-1-yl)methanol CAS No. 150704-06-6

(3-phenyl-1H-pyrazol-1-yl)methanol

Cat. No.: B6266833
CAS No.: 150704-06-6
M. Wt: 174.2
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Description

(3-phenyl-1H-pyrazol-1-yl)methanol is an organic compound with the molecular formula C10H10N2O It features a pyrazole ring substituted with a phenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. One common method involves the reaction of phenylhydrazine with benzaldehyde to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base to yield the pyrazole derivative. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-phenyl-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-phenyl-1H-pyrazol-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-phenyl-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

  • (3-phenyl-1H-pyrazol-5-yl)methanol
  • (3-phenyl-1H-pyrazol-4-yl)methanol
  • (3-phenyl-1H-pyrazol-1-yl)ethanol

Comparison: (3-phenyl-1H-pyrazol-1-yl)methanol is unique due to the position of the hydroxymethyl group on the pyrazole ring, which can influence its reactivity and binding properties. Compared to its isomers, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

CAS No.

150704-06-6

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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